![molecular formula C10H17N3 B13070301 1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine](/img/structure/B13070301.png)
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and an ethylcyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine typically involves the reaction of 1-ethylcyclobutylmethanamine with a pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 1-ethylcyclobutylmethanamine and a pyrazole derivative.
Reaction Conditions: Solvent (ethanol or methanol), heating (reflux conditions).
Product Isolation: The product is typically isolated by filtration and purified using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or alkoxides; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine is being explored for its potential as a therapeutic agent. Research indicates that it may exhibit significant antiproliferative effects against various cancer cell lines:
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Case Study 1: Melanoma Cells
In studies involving A2058 melanoma cells, the compound demonstrated an IC50 of 0.58 µM, indicating potent inhibitory effects on cell viability by disrupting critical survival signaling pathways such as ERK and AKT. -
Case Study 2: Breast Cancer
Research on MCF-7 breast cancer cells revealed an IC50 of 13.3 µM, where the compound induced apoptosis through mitochondrial pathways, suggesting its potential use in breast cancer treatment.
Enzyme Inhibition Studies
The compound has shown promise in studies focusing on enzyme inhibition. Its structure allows for interactions with specific enzymes, making it a candidate for developing inhibitors targeting various biological pathways. The bromine substitution at the 4-position of related compounds enhances their reactivity and specificity towards enzyme targets.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to the pyrazole ring and substituents can significantly influence its biological activity. Ongoing investigations aim to optimize these structural features to enhance efficacy while minimizing toxicity.
Agrochemicals
Due to its chemical properties, this compound can serve as a building block in the synthesis of agrochemicals. Its ability to inhibit specific biological pathways makes it suitable for developing herbicides or fungicides that target plant pathogens or pests selectively.
Material Science
The compound's unique structure may also find applications in material science, particularly in developing polymers or other materials with specific functional properties. Its reactivity can be harnessed to create new materials with tailored characteristics for industrial applications .
Mechanism of Action
The mechanism of action of 1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(1-Ethylcyclobutyl)methanamine: Shares the ethylcyclobutyl group but lacks the pyrazole ring.
N-[(1-ethylcyclobutyl)methyl]-N’-1H-1,2,4-triazol-3-ylurea: Contains a triazole ring instead of a pyrazole ring.
1-(2,2-Diethylcyclopropyl)methanamine: Contains a cyclopropyl group instead of a cyclobutyl group.
The uniqueness of this compound lies in its specific combination of the ethylcyclobutyl group and the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-[(1-ethylcyclobutyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-2-10(4-3-5-10)8-13-7-9(11)6-12-13/h6-7H,2-5,8,11H2,1H3 |
InChI Key |
LTLMLABTBVGPCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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